molecular formula C11H10BrNO3 B2481337 methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate CAS No. 81224-14-8

methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate

Cat. No. B2481337
CAS RN: 81224-14-8
M. Wt: 284.109
InChI Key: XTTAVMSLGSKAMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including compounds similar to methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate, involves strategies such as esterification, intramolecular cyclization, and reactions under specific conditions to introduce bromo and methoxy groups effectively. For instance, practical methods for synthesizing related compounds have been developed, demonstrating the importance of esterification and Claisen type reactions followed by specific coupling reactions and purification methods to achieve the desired indole derivatives (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of indole derivatives, including this compound, has been characterized using techniques such as FT-IR, FT-Raman, UV, and NMR spectroscopy. These studies provide insights into the electronic nature, bonding, anti-bonding structures, and reactivity of the molecule through HOMO-LUMO energy distribution and natural bond orbital (NBO) analysis (Almutairi et al., 2017).

Chemical Reactions and Properties

Indole derivatives, such as this compound, undergo various chemical reactions that highlight their reactivity and potential for further functionalization. Techniques like bromination, methylation, and acylation have been employed to modify the indole core, showcasing the compound's versatility in organic synthesis. The use of specific reagents and conditions facilitates regioselective transformations, enabling the preparation of complex indole-based structures (Parsons et al., 2011).

Scientific Research Applications

Antimicrobial Properties

Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate has shown potential in antimicrobial applications. A study found that related brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, inhibited the growth of Staphylococcus epidermidis (Segraves & Crews, 2005).

Synthesis of Pharmaceutical Compounds

The compound has been used in the synthesis of pharmaceutical agents. For instance, it was utilized in the practical synthesis of an orally active CCR5 antagonist, demonstrating its utility in creating complex medicinal molecules (Ikemoto et al., 2005).

Spectroscopic and Computational Studies

This compound has been the subject of spectroscopic and computational studies to explore its electronic nature and potential as a precursor to biologically active molecules. Such studies contribute to understanding its chemical properties and reactivity (Almutairi et al., 2017).

Peptide Conformation Elucidation

This compound has been used in the synthesis of novel 3,4-fused tryptophan analogues for peptide and peptoid conformation elucidation studies, indicating its role in advanced biochemical research (Horwell et al., 1994).

Anti-Inflammatory Activity

Research has explored derivatives of this compound for their potential anti-inflammatory activity, highlighting its relevance in therapeutic applications (Nakkady et al., 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-9-4-3-7(12)10-6(9)5-8(13-10)11(14)16-2/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTAVMSLGSKAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81224-14-8
Record name methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate
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